molecular formula C10H7BrFN B1279632 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile CAS No. 749269-73-6

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile

Cat. No.: B1279632
CAS No.: 749269-73-6
M. Wt: 240.07 g/mol
InChI Key: KVWJVBSLLYGPIM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile typically involves the reaction of 4-bromo-3-fluorobenzyl cyanide with a cyclopropane derivative under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:

  • 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
  • 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carbonitrile
  • 1-(4-Bromo-3-iodophenyl)cyclopropane-1-carbonitrile

. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWJVBSLLYGPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471063
Record name 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749269-73-6
Record name 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-3-fluorophenylacetonitrile (5 g, 23 mmoles) in toluene (20 ml) is added with 35 mmoles of 1,2-dibromoethane, a 50% NaOH aqueous solution (20 ml) and tetrabutylammonium bromide (1.6 g, 5 mmoles). The mixture is kept under stirring at room temperature for 5-12 hours, then diluted with water and extracted with ethyl acetate. The organic phase is washed with 1N HCl, then with brine, finally dried and concentrated under vacuum to give a brown solid, which is subjected to chromatography on a silica gel column (200 g), eluting with hexane-ethyl ether 1-1, to afford the product in the solid form.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a room temperature solution of (4-bromo-3-fluorophenyl)acetonitrile from Step 3 (6.4 g) in a solution of 7.5 mL of sodium hydroxide (50% in water W/W) were added 1-bromo-2-chloroethane (4.0 mL) and benzyltriethylammonium chloride (204 mg). The mixture was heated at 60° C. for 5 hours. The reaction mixture was cooled to room temperature and poured into water (100 mL). Extracted with ethyl acetate (200 mL). The extracts were washed with water (100 mL), hydrogen chloride (100 mL, 10% HCl in water) and brine. Then dried with magnesium sulfate and the solvent removed in vacuo. The residue was purified by swish using methyl t-butyl ether and hexanes to yield the title compound.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
204 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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